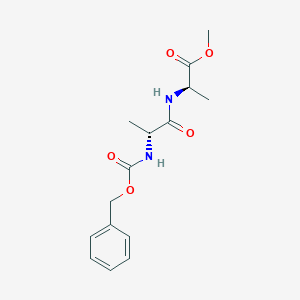
Z-D-Ala-D-Ala-OMe
説明
Z-D-Ala-D-Ala-OMe (ZDADOMe) is a synthetic dipeptide that has been employed in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, L-alanine, and is composed of two D-alanine molecules connected by an amide bond. ZDADOMe is a popular choice for a variety of research applications due to its unique properties, including its ability to form stable complexes with a variety of other molecules.
科学的研究の応用
クロマトグラフィー固定相の分子認識
Z-D-Ala-D-Ala-OMeは、クロマトグラフィー分野で分子認識のための固定相として使用されてきました . この用途は、特にキラル分子の分離に役立ちます。 この化合物は、分子インプリントポリマー(MIP)の生成に使用され、MIPは、類似の構造と機能を持つ化合物が存在する場合でも、インプリントプロセスで使用されたテンプレート分子を選択的に認識することができます .
分離媒体
This compoundは、分離媒体として、特に高選択性キラル固定相として応用されています . 特に農薬や製薬業界では、キラル化合物を調製、精製、分析するためのより良い、より効率的な手段の需要が高まっています .
脂肪族ジペプチドの自己集合
This compoundは、ポルフィリンとBODIPY発色団と結合した脂肪族ジペプチドの自己集合に使用されてきました . 保護基、溶媒混合物、ジペプチド、発色団などのさまざまなパラメーターを変更すると、異なるナノ構造が生成されました .
ハイドロゲル形成
This compoundを含むペプチド-ポルフィリンハイブリッドは、HFIP-水溶媒混合物中でハイドロゲルを形成することができます . ポルフィリン発色団を含むハイドロゲルは、水素生成、水酸化、光線力学療法、蛍光ガイドモニタリング、光電流生成に使用できます .
光収穫用途
自然界のクロロフィルやバクテリオクロロフィルを模倣した自己集合アーキテクチャは、光収穫用途に非常に興味深いものです . This compoundは、自己集合分子で使用した場合、特性が向上した材料の構築に役立ちます
Safety and Hazards
作用機序
Mode of Action
It is known that d-ala-d-ala ligase, an enzyme from thermus thermophilus, catalyzes the formation of d-ala-d-ala from two molecules of d-ala . It is plausible that Z-D-Ala-D-Ala-OMe might interact with this enzyme or similar enzymes, affecting their function and thus influencing the synthesis of peptidoglycan in bacterial cell walls.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the D-alanine metabolism . Alanine racemase, the target of this compound, plays a crucial role in this pathway by converting L-alanine to D-alanine . D-alanine is then used in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By targeting alanine racemase, this compound could potentially disrupt this pathway and inhibit bacterial growth.
Pharmacokinetics
It is known that this compound is a cell-permeable compound , which suggests that it can be absorbed and distributed within the body
Result of Action
The primary result of this compound’s action is the potential inhibition of bacterial growth. By targeting alanine racemase and possibly disrupting D-alanine metabolism, this compound could interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This could lead to the weakening of the bacterial cell wall and ultimately inhibit bacterial growth.
特性
IUPAC Name |
methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAZZQPISJXOS-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)

![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
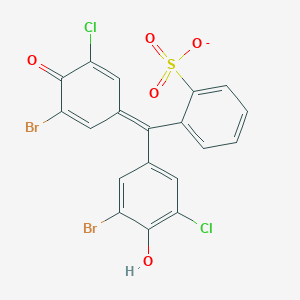

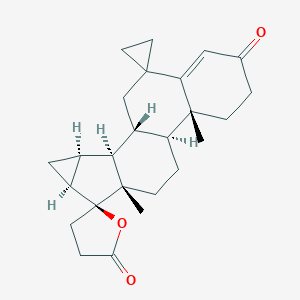
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
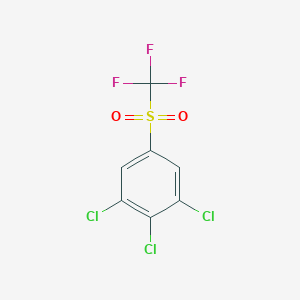
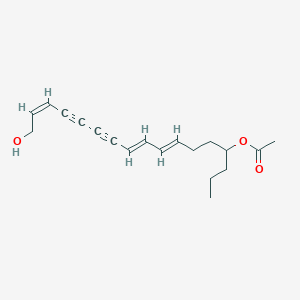

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

